molecular formula C8H7N3O2S B1405013 Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate CAS No. 1392804-53-3

Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate

Cat. No. B1405013
CAS RN: 1392804-53-3
M. Wt: 209.23 g/mol
InChI Key: HOUPFWMYFZHGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate” is a chemical compound with the molecular weight of 209.23 . It is a solid substance at ambient temperature . The IUPAC name for this compound is methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one method, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .


Molecular Structure Analysis

The InChI code for “Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate” is 1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3, (H2,9,10,11) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate” is a solid substance at ambient temperature . It has a molecular weight of 209.23 .

Scientific Research Applications

Anticancer Therapeutics

Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate: derivatives have shown promise in anticancer research due to their structural similarity to nucleotide bases in DNA and RNA. This resemblance allows them to interfere with the replication process of cancer cells, potentially halting tumor growth. Recent studies have focused on the structure-activity relationship (SAR) of these compounds to develop more potent anticancer drugs .

Antimicrobial Agents

Pyrimidine derivatives, including the methyl 4-aminothieno variant, are being explored for their antimicrobial properties. Their ability to disrupt nucleic acid synthesis makes them potential candidates for treating bacterial and fungal infections .

Central Nervous System (CNS) Disorders

The pyrimidine scaffold is a key component in drugs targeting CNS disorders. Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate derivatives are being investigated for their potential as calcium channel blockers and antidepressants, which could lead to new treatments for neurological conditions .

Anti-Inflammatory and Analgesic Applications

Due to their broad biological activity, pyrimidine derivatives are also being studied for their anti-inflammatory and analgesic effects. This could lead to the development of new medications for chronic pain management .

Diabetes Mellitus

The versatility of pyrimidine-based drugs extends to the treatment of diabetes mellitus. Researchers are examining the role of methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate derivatives in regulating blood sugar levels, which could offer new avenues for diabetes therapy .

Drug Discovery and Medicinal Chemistry

Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate serves as a building block in medicinal chemistry. Its synthetic accessibility and structural diversity make it an attractive chemotype for developing novel drug candidates to treat previously untreatable medical conditions .

Safety and Hazards

The safety information for “Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate” includes hazard statements H302+H312+H332;H315;H319;H335 and precautionary statements P280;P301+P312 .

Future Directions

The future directions for the study of “Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate” and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Thienopyrimidines, in general, have shown diverse biological activities and are structural analogs of purines, making them an attractive structural feature in the production of pharmaceutical drugs .

properties

IUPAC Name

methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-13-8(12)4-2-14-6-5(4)10-3-11-7(6)9/h2-3H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUPFWMYFZHGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167961
Record name Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate

CAS RN

1392804-53-3
Record name Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate
Reactant of Route 2
Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.